1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propan-1-one
Overview
Description
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propan-1-one is a useful research compound. Its molecular formula is C23H21N3OS and its molecular weight is 387.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that the compound has been synthesized and screened for its in vitro antiproliferative activity on a panel of pancreatic ductal adenocarcinoma (pdac) cells .
Mode of Action
It’s known that the compound has shown relevant in vitro antiproliferative activity on pdac cells . This suggests that the compound may interact with cellular targets to inhibit cell proliferation.
Biochemical Pathways
Given its antiproliferative activity, it’s likely that the compound affects pathways related to cell proliferation and survival .
Pharmacokinetics
The compound’s in vitro antiproliferative activity suggests that it is bioavailable to pdac cells .
Result of Action
The compound has shown relevant in vitro antiproliferative activity on PDAC cells, with half maximal inhibitory concentration (IC50) values ranging from 5.11 to 10.8 µM . This suggests that the compound can inhibit the growth of these cells at these concentrations.
Action Environment
The compound’s in vitro activity suggests that it is stable and effective in the biochemical environment of pdac cells .
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c27-22(25-13-12-17-6-4-5-9-19(17)14-25)11-10-20-16-28-23-24-21(15-26(20)23)18-7-2-1-3-8-18/h1-9,15-16H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEWUXLJENPYPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCC3=CSC4=NC(=CN34)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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